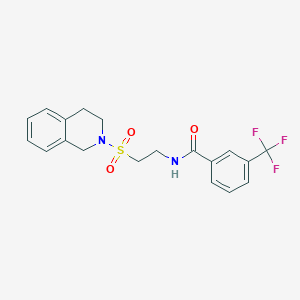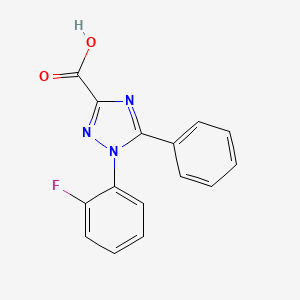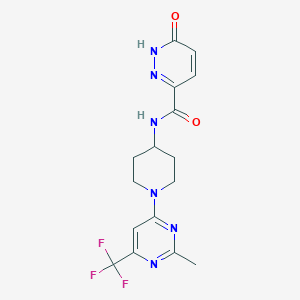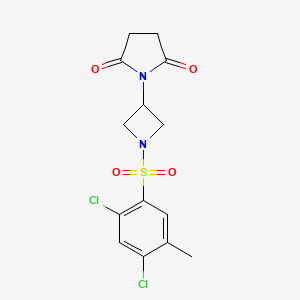
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that exhibits unique chemical properties. It belongs to the family of benzamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The trifluoromethyl group imparts distinct physicochemical properties to the compound, making it a valuable molecule for scientific research and industrial applications.
准备方法
The preparation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves multiple synthetic routes. One common approach includes the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with N-(2-aminoethyl)-3,4-dihydroisoquinoline in the presence of a base to yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity. Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
化学反应分析
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, which may alter its biological activity and chemical stability.
Reduction: : The nitro group (if present) can be reduced to an amine, affecting the compound's pharmacological properties.
Substitution: : The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and modified sulfonyl groups.
科学研究应用
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: : It serves as a valuable building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: : The compound is used as a probe to investigate biological pathways and molecular interactions, particularly those involving sulfonyl and trifluoromethyl groups.
Medicine: : It has potential as a pharmacophore in drug discovery, especially for targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound's unique properties make it useful in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound's sulfonyl and trifluoromethyl groups are key to its binding affinity and selectivity for target proteins, enzymes, or receptors. These interactions can modulate biological processes such as enzyme inhibition, receptor activation, or signal transduction, leading to various physiological effects.
相似化合物的比较
Compared to other benzamide derivatives, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique combination of sulfonyl and trifluoromethyl groups. This combination imparts distinct physicochemical and biological properties, making it a valuable tool for research and industrial applications. Similar compounds include:
N-(2-((2,3-dihydro-1H-inden-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-((3,4-dihydro-1H-naphthalen-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
Each of these similar compounds has variations in their core structures, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and functionality.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-3-6-15(12-17)18(25)23-9-11-28(26,27)24-10-8-14-4-1-2-5-16(14)13-24/h1-7,12H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLPIQOCQGHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)
![13-{[2-(azepan-1-yl)ethyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2849309.png)



![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)

![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)
![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)



